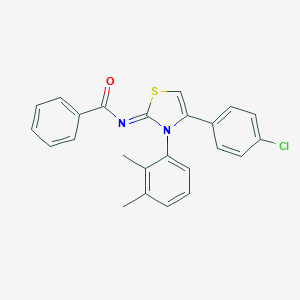
(Z)-N-(4-(4-chlorophenyl)-3-(2,3-dimethylphenyl)thiazol-2(3H)-ylidene)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N-(4-(4-chlorophenyl)-3-(2,3-dimethylphenyl)thiazol-2(3H)-ylidene)benzamide is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. This compound is a thiazolylidene derivative and has been synthesized using different methods.
Wissenschaftliche Forschungsanwendungen
(Z)-N-(4-(4-chlorophenyl)-3-(2,3-dimethylphenyl)thiazol-2(3H)-ylidene)benzamide has potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of medicinal chemistry. It has been reported to exhibit anticancer activity against various cancer cell lines, including breast cancer, colon cancer, and lung cancer. Moreover, this compound has shown promising results in the treatment of Alzheimer's disease.
Wirkmechanismus
The mechanism of action of (Z)-N-(4-(4-chlorophenyl)-3-(2,3-dimethylphenyl)thiazol-2(3H)-ylidene)benzamide is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The compound also inhibits the activity of various enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant biochemical and physiological effects. It has been reported to induce DNA damage and oxidative stress in cancer cells, leading to cell death. Moreover, this compound has shown to reduce the levels of pro-inflammatory cytokines, indicating its potential anti-inflammatory activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using (Z)-N-(4-(4-chlorophenyl)-3-(2,3-dimethylphenyl)thiazol-2(3H)-ylidene)benzamide in lab experiments is its potential anticancer activity. The compound has shown to be effective against various cancer cell lines, making it a potential candidate for further research. However, one of the limitations of using this compound is its toxicity, which may affect the results of the experiments.
Zukünftige Richtungen
There are several future directions for the research on (Z)-N-(4-(4-chlorophenyl)-3-(2,3-dimethylphenyl)thiazol-2(3H)-ylidene)benzamide. One of the directions is to investigate its potential applications in the treatment of Alzheimer's disease. Moreover, further research is needed to understand the mechanism of action of this compound fully. Additionally, the development of analogs of this compound may lead to the discovery of more potent and selective compounds for the treatment of cancer and other diseases.
Conclusion:
In conclusion, this compound is a thiazolylidene derivative that has potential applications in various fields of scientific research. The compound has shown promising results in the treatment of cancer and Alzheimer's disease. However, further research is needed to fully understand its mechanism of action and develop more potent and selective analogs.
Synthesemethoden
The synthesis of (Z)-N-(4-(4-chlorophenyl)-3-(2,3-dimethylphenyl)thiazol-2(3H)-ylidene)benzamide has been reported in various research articles. One of the methods involves the reaction of 4-(4-chlorophenyl)-3-(2,3-dimethylphenyl)thiazol-2(3H)-ylidene)hydrazinecarboxamide with benzaldehyde in the presence of acetic acid. The reaction mixture is refluxed for several hours, and the resulting product is purified using column chromatography.
Eigenschaften
IUPAC Name |
N-[4-(4-chlorophenyl)-3-(2,3-dimethylphenyl)-1,3-thiazol-2-ylidene]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2OS/c1-16-7-6-10-21(17(16)2)27-22(18-11-13-20(25)14-12-18)15-29-24(27)26-23(28)19-8-4-3-5-9-19/h3-15H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVAJCKRTZWUYOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=CSC2=NC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[4-(3-methylphenyl)-1-piperazinyl]-5-[(5-phenyl-2-furyl)methylene]-1,3-thiazol-4(5H)-one](/img/structure/B383279.png)
![Ethyl 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-2',4-bithiophene-3-carboxylate](/img/structure/B383280.png)
![5-[(4-methylphenyl)sulfanyl]-9,10,11,12-tetrahydro-8H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B383283.png)
![1-{4-[Benzoyl(phenylsulfonyl)amino]phenyl}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl benzoate](/img/structure/B383284.png)
![10-Methyl-12-[3-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}oxy)phenoxy]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B383286.png)
![N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide](/img/structure/B383287.png)
![11-tert-butyl-5-(4-methylphenyl)-9,10,11,12-tetrahydro-8H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B383293.png)
![2-methoxy-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B383294.png)
![4-(4-chlorophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]butanamide](/img/structure/B383295.png)
![5-methyl-N-phenyl-7-(4-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B383296.png)

![7-(4-(benzyloxy)-3-ethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B383299.png)
![9-(2,4-dichlorophenyl)-2-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B383300.png)
![4-[4-(benzyloxy)-3-ethoxyphenyl]-6-methyl-N-(2-pyridinyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B383302.png)
